5-Nitro-2-benzylbenzoxazole

Description

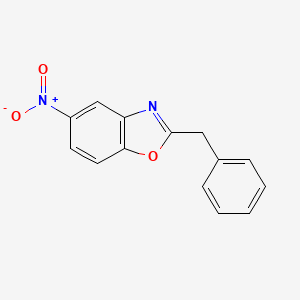

5-Nitro-2-benzylbenzoxazole is a benzoxazole derivative featuring a nitro (-NO₂) group at position 5 and a benzyl (-CH₂C₆H₅) substituent at position 2. Benzoxazole derivatives are heterocyclic compounds with a fused benzene and oxazole ring, known for their pharmacological versatility, including anti-inflammatory, antitumor, and antimicrobial activities .

Synthesis pathways for related benzoxazole-tetrazole hybrids (e.g., ethyl-2-(5-benzoxazol-2-ylamine-1H-tetrazol-1-yl) acetate derivatives) involve multistep reactions, including nitrosation, cyclization, and nucleophilic substitutions, as described in . These methods highlight the compound’s adaptability for functionalization .

Structure

3D Structure

Properties

Molecular Formula |

C14H10N2O3 |

|---|---|

Molecular Weight |

254.24 g/mol |

IUPAC Name |

2-benzyl-5-nitro-1,3-benzoxazole |

InChI |

InChI=1S/C14H10N2O3/c17-16(18)11-6-7-13-12(9-11)15-14(19-13)8-10-4-2-1-3-5-10/h1-7,9H,8H2 |

InChI Key |

FHZMNFWNVLNNHJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CC2=NC3=C(O2)C=CC(=C3)[N+](=O)[O-] |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

Benzoxazole derivatives, including 5-nitro-2-benzylbenzoxazole, have demonstrated significant antimicrobial properties. Studies indicate that these compounds can inhibit the growth of various pathogens, including bacteria and fungi. For instance, the structural modifications in benzoxazole derivatives have been linked to enhanced antibacterial activity against strains like Staphylococcus aureus and Escherichia coli .

Anticancer Properties

Research has shown that benzoxazole derivatives exhibit cytotoxic effects against cancer cell lines. The mechanism often involves the inhibition of specific enzymes or pathways crucial for cancer cell proliferation. Compounds similar to this compound have been studied for their potential as anti-tumor agents, particularly in targeting breast and colon cancer cells .

HIV Inhibition

Benzoxazole derivatives are also recognized for their role as HIV reverse transcriptase inhibitors. The structural characteristics of this compound allow it to effectively interact with viral enzymes, thereby inhibiting the replication of the virus .

Spectroscopic and Computational Studies

Vibrational Spectroscopy

Vibrational spectroscopic techniques such as FT-IR and FT-Raman have been employed to study the molecular structure of this compound. These techniques provide insights into molecular vibrations and functional groups present in the compound. For example, specific stretching vibrations associated with the nitro group and benzene rings have been identified, facilitating a deeper understanding of its chemical behavior .

Computational Chemistry

Quantum mechanical calculations have been utilized to predict the electronic properties and reactivity of this compound. These computational studies assist in understanding the compound's interaction with biological targets and its potential as a drug candidate .

Material Science Applications

Fluorescent Dyes

The strong luminescent properties of benzoxazole derivatives make them suitable candidates for use in fluorescent dyes. This compound can be incorporated into polymers or coatings to enhance their optical properties, making them useful in various applications such as sensors and imaging .

Photochemical Applications

Due to its photostability and ability to absorb UV light, this compound can be used in photochemical processes, including photopolymerization reactions. This application is particularly relevant in developing advanced materials for electronics and coatings .

Data Table: Summary of Applications

Case Studies

- Antimicrobial Study : A recent study evaluated the antibacterial activity of various benzoxazole derivatives, including this compound, against multiple bacterial strains. The results indicated a significant reduction in bacterial growth, highlighting its potential as a therapeutic agent .

- Cytotoxicity Assessment : In vitro studies demonstrated that this compound exhibited dose-dependent cytotoxicity against human breast cancer cells. The compound induced apoptosis through mitochondrial pathways, suggesting its mechanism of action as an anticancer agent .

- Fluorescent Application Development : Researchers developed a new fluorescent sensor utilizing this compound embedded within a polymer matrix. The sensor showed high sensitivity towards metal ions, making it suitable for environmental monitoring applications .

Chemical Reactions Analysis

Electrophilic Substitution Reactions

The electron-withdrawing nitro group directs electrophiles to specific positions on the aromatic ring.

The nitro group deactivates the ring but enhances regioselectivity, favoring substitution at positions least hindered by steric and electronic effects .

Nucleophilic Aromatic Substitution

The nitro group activates the benzoxazole ring for nucleophilic attack under specific conditions.

Nucleophilic substitution typically occurs at positions ortho or para to the nitro group, depending on steric accessibility .

Reduction Reactions

The nitro group undergoes reduction to form amine derivatives, altering the compound’s electronic properties.

Reduced derivatives show enhanced biological activity, particularly as antimicrobial agents .

Cyclization and Ring-Opening Reactions

The benzoxazole ring participates in cycloaddition and ring-opening reactions under controlled conditions.

Ring-opening reactions are critical for synthesizing functionalized phenols and amines .

Catalytic Cross-Coupling Reactions

Palladium-mediated couplings enable functionalization of the benzyl group.

These reactions expand the compound’s utility in medicinal chemistry and materials science .

Biological Alkylation and Enzyme Interactions

The nitro group facilitates interactions with biological targets via redox cycling:

These interactions underpin its role as a scaffold for antitubercular and anticancer agents .

Stability Under Hydrolytic and Oxidative Conditions

Stability profiles inform formulation strategies for pharmaceutical applications .

Comparison with Similar Compounds

5-Methyl-2-phenylbenzoxazole (CAS: 7420-86-2)

- Structure : Methyl (-CH₃) at position 5 and phenyl (-C₆H₅) at position 2.

- Molecular Weight : 225.26 g/mol (vs. 5-Nitro-2-benzylbenzoxazole: ~268.27 g/mol).

- Key Differences: The nitro group in this compound increases molecular weight and polarity compared to the methyl group. The benzyl substituent (vs.

- Applications : Used in organic synthesis and catalysis (e.g., palladium-coupling reactions), but lacks the nitro group’s bioactivity-enhancing properties .

5-Nitro-3-phenyl-2,1-benzoxazole (CAS: 38735-62-5)

- Structure : Nitro at position 5 and phenyl at position 3.

- Molecular Weight : 240.21 g/mol.

- Key Differences: The phenyl group at position 3 (vs. benzyl at position 2) creates steric and electronic variations.

Table 1: Structural and Molecular Comparison of Benzoxazole Derivatives

| Compound | Substituent Positions | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|

| This compound | 5-NO₂, 2-benzyl | ~268.27 | Nitro, benzyl |

| 5-Methyl-2-phenylbenzoxazole | 5-CH₃, 2-phenyl | 225.26 | Methyl, phenyl |

| 5-Nitro-3-phenyl-2,1-benzoxazole | 5-NO₂, 3-phenyl | 240.21 | Nitro, phenyl |

Benzimidazole Derivatives

2-Methyl-5-nitrobenzimidazole (CAS: 1792-40-1)

- Structure : Benzimidazole core (benzene + imidazole) with methyl at position 2 and nitro at position 4.

- Molecular Weight : 177.15 g/mol.

- Key Differences : The imidazole ring (vs. oxazole) introduces an additional nitrogen atom, altering electronic properties and hydrogen-bonding capacity. This structural difference may enhance interactions with biological targets like enzymes or DNA .

Benzisoxazole Derivatives

3-Benztriazole-5-yl difluoro-methyl-5-trifluoromethyl benztriazole

- Structure : Benzisoxazole fused with triazole and trifluoromethyl groups.

- Key Differences : The isoxazole ring (vs. oxazole) has an oxygen and nitrogen atom adjacent, increasing polarity and metabolic stability. Fluorinated substituents improve bioavailability and resistance to oxidative degradation .

Table 2: Pharmacological Activity Comparison

Preparation Methods

Conventional Synthesis via Nucleophilic Substitution and Cyclization

The traditional route for synthesizing 5-nitro-2-benzylbenzoxazole involves the formation of the benzoxazole ring through nucleophilic substitution followed by cyclization. A representative procedure begins with 2-amino-4-chloro-5-nitrophenol as the starting material. Reacting this compound with pivaloyl chloride in the presence of triethylamine at 5–10°C forms an intermediate acylated derivative . Subsequent heating at 80°C in a polar aprotic solvent like dimethylacetamide (DMA) facilitates intramolecular cyclization, yielding the benzoxazole core .

The benzyl group is introduced via a nucleophilic aromatic substitution reaction. For instance, treating 5-chloro-2-methyl-6-nitrobenzoxazole with a benzylating agent such as benzyl bromide in the presence of a copper catalyst promotes substitution at the 4-position . This method achieves moderate yields (68–95%) but requires stringent temperature control and inert conditions to prevent side reactions .

Solvent-Free Synthesis Using 2-Fluoro-5-nitroaniline

A novel solvent-free approach utilizes 2-fluoro-5-nitroaniline and benzoyl chloride derivatives. Under solvent-free conditions at 130°C, benzoyl chloride undergoes nucleophilic acyl substitution with the amino group of 2-fluoro-5-nitroaniline . Intramolecular cyclization occurs concomitantly, with fluorine acting as a leaving group to form the benzoxazole ring . This method simplifies purification, as the reaction mixture is directly filtered and washed to isolate the product.

Key advantages include:

-

High yields (85–92%) due to reduced side reactions.

-

Elimination of organic solvents , aligning with green chemistry principles .

-

Compatibility with diverse benzoyl chlorides, enabling structural diversification .

Nitration of Benzylbenzoxazole Precursors

Post-functionalization via nitration is another viable strategy. Starting with 2-benzylbenzoxazole, nitration is achieved using a mixture of concentrated nitric acid and sulfuric acid. The nitro group is introduced at the 5-position under controlled temperatures (0–10°C) to avoid over-nitration . However, this method risks forming dinitro byproducts if temperatures exceed 40°C .

A modified nitration protocol employs aqueous nitric acid (10–45% concentration) at 20–100°C . This approach minimizes byproduct formation and allows recycling of the mother liquor, reducing waste . Yields exceed 95% when conducted at 80–85°C, with the product precipitating upon cooling .

One-Pot Condensation Reactions

One-pot methods streamline synthesis by combining multiple steps. For example, reacting m-(N,N-diethylamino)phenol with phosphorus oxychloride (POCl₃) in dimethylformamide (DMF) generates an intermediate aldehyde . This aldehyde undergoes condensation with 5-nitro-1H-benzimidazole-2-amine in ethanol under reflux, forming the target compound via cyclodehydration .

Optimization Parameters :

-

Temperature : 60–75°C for 4–6 hours.

-

Catalyst : Phosphorus trichloride (PCl₃) enhances reaction rate .

-

Work-up : Alkaline conditions (pH 8) precipitate the product, which is crystallized from isopropyl alcohol .

Purification and Characterization

Purification is critical for achieving high-purity this compound. Chromatographic methods, particularly silica gel column chromatography using ethyl acetate/hexane eluents, are standard . Recrystallization from ethanol or hexane further enhances purity (>98%) .

Characterization Data :

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₄H₁₀N₂O₃ | |

| Molecular Weight | 254.24 g/mol | |

| Melting Point | 77–78°C | |

| HPLC Purity | >99% |

Comparative Analysis of Synthetic Routes

Table 1: Efficiency of Preparation Methods

| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Conventional Substitution | 68–95 | 95–98 | Well-established protocol | Requires cryogenic conditions |

| Solvent-Free Synthesis | 85–92 | 97–99 | Environmentally friendly | High reaction temperature |

| Nitration | 90–95 | 96–98 | Scalable for industrial use | Risk of dinitro byproducts |

| One-Pot Condensation | 75–85 | 94–97 | Reduced purification steps | Sensitive to moisture |

Q & A

Q. What are the key synthetic routes for preparing 5-Nitro-2-benzylbenzoxazole?

The synthesis typically involves multi-step heterocyclic reactions. A common approach starts with benzoxazole derivatives, where nitration introduces the nitro group. For example, intermediates like 2-hydrazino benzoxazole can react with sodium nitrite and CuCN to form cyanoamine derivatives, followed by cyclization with sodium azide to yield tetrazole-linked benzoxazoles . Ethyl chloroacetate may then be used to functionalize the tetrazole moiety, and subsequent reactions with thiourea or urea generate thiazolidinone derivatives. These steps require precise stoichiometric control and characterization via melting points, FT-IR, and ¹H NMR .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Structural confirmation relies on FT-IR for functional group analysis (e.g., nitro group absorption bands at ~1520–1350 cm⁻¹) and ¹H NMR for proton environment mapping (e.g., aromatic protons at δ 7.5–8.5 ppm and benzyl protons at δ 4.5–5.5 ppm) . Mass spectrometry (MS) further validates molecular weight, while UV-Vis spectroscopy can assess electronic transitions influenced by the nitro group .

Q. What are the recommended storage conditions for this compound to ensure stability?

Nitro-containing heterocycles are often light-sensitive and thermally unstable. Storage at 0–6°C in amber glassware under inert atmosphere (e.g., nitrogen) is advised, as seen in analogous nitrobenzoxazole compounds . Stability should be monitored via periodic HPLC or TLC to detect decomposition.

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve the yield of this compound derivatives?

Yield optimization requires systematic screening of catalysts, solvents, and temperatures. For example, using DMF as a polar aprotic solvent enhances cyclization reactions in tetrazole formation . Catalytic methods, such as Cu(I)-mediated nitration, may reduce side products. Design of Experiments (DoE) approaches, like factorial designs, can identify critical parameters (e.g., reaction time, stoichiometry) .

Q. What strategies resolve contradictions in spectral data during structural elucidation?

Discrepancies in NMR or IR data may arise from tautomerism or polymorphism. For nitrobenzoxazoles, computational tools like density functional theory (DFT) can model vibrational spectra and predict ¹H NMR chemical shifts, aiding in assignment . X-ray crystallography provides definitive structural confirmation, though it requires high-purity crystals .

Q. How can computational methods predict the reactivity of this compound in different environments?

DFT calculations model electron density distribution, identifying reactive sites (e.g., nitro group as an electrophilic center). Molecular dynamics (MD) simulations assess solvation effects and stability under varying pH or temperature . These tools guide functionalization strategies, such as selective substitution at the benzyl position .

Q. What experimental designs are effective for analyzing biological activity in nitrobenzoxazole derivatives?

In vitro assays (e.g., broth microdilution for antimicrobial activity) require standardized protocols (CLSI M27-A3/M100-S18) . Dose-response curves and IC₅₀ calculations should include positive controls (e.g., fluconazole for antifungal tests) and account for nitro group redox activity, which may confound results. Structure-activity relationship (SAR) studies can correlate substituent effects with bioactivity .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic pathways for nitrobenzoxazoles?

Conflicting methods (e.g., nitration via HNO₃ vs. AcONO₂) may reflect substrate-specific reactivity. Meta-analysis of reaction conditions (e.g., solvent polarity, temperature) and intermediate characterization (e.g., isolating nitro-intermediates) can clarify optimal routes . Reproducibility studies under controlled conditions are critical.

Q. Why do spectral data for this compound vary across studies?

Variations in NMR chemical shifts may arise from solvent effects (e.g., DMSO-d₆ vs. CDCl₃) or dynamic processes like ring puckering. Standardizing solvent systems and reporting measurement temperatures (e.g., 25°C vs. 40°C) enhances cross-study comparability .

Methodological Recommendations

- Synthesis: Prioritize stepwise functionalization to avoid over-nitration.

- Characterization: Combine experimental and computational spectral analysis.

- Biological Assays: Validate nitro group stability under assay conditions to avoid false positives/negatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.